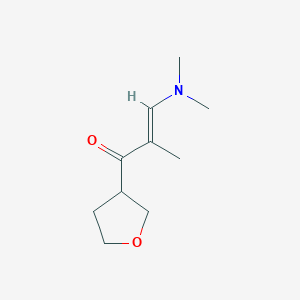![molecular formula C9H14N4 B13065105 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine is a compound that features a unique bicyclic structure combined with a triazole ring. This combination of structural motifs imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{bicyclo[221]heptan-2-yl}-1H-1,2,3-triazol-4-amine typically involves a multi-step process One common synthetic route starts with the preparation of the bicyclo[221]heptane core, which can be achieved through a Diels-Alder reactionIndustrial production methods may involve optimization of these steps to ensure high yield and purity under scalable conditions .
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by the presence of a leaving group.
Common Reagents and Conditions: Typical reagents include azides, alkynes, and copper catalysts for the click reaction. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine exerts its effects is often related to its ability to bind to specific molecular targets. The triazole ring can form strong interactions with metal ions and other electron-deficient species, while the bicyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine can be compared to other compounds with similar structures:
1-{Bicyclo[2.2.1]heptan-1-yl}ethan-1-one: This compound features a similar bicyclic core but lacks the triazole ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-:
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-:
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)triazol-4-amine |
InChI |
InChI=1S/C9H14N4/c10-9-5-13(12-11-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4,10H2 |
InChI Key |
QQWDVJHZQZAUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C=C(N=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)


![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)





![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
